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Compound of Interest

Compound Name: 4-(Hydroxymethyl)piperidin-4-ol

Cat. No.: B1592852 Get Quote

An In-depth Technical Guide to 4-
(Hydroxymethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(hydroxymethyl)piperidin-4-ol, a
heterocyclic compound with significant potential in medicinal chemistry. As a bifunctional

piperidine derivative, it serves as a valuable scaffold for the synthesis of complex molecules in

drug discovery programs. This document details its chemical identity, physicochemical

properties, a proposed synthetic route with experimental considerations, and its relevance

within the broader context of drug development.

Chemical Identity and Physicochemical Properties
4-(Hydroxymethyl)piperidin-4-ol is a piperidine ring substituted at the 4-position with both a

hydroxyl group and a hydroxymethyl group. This unique arrangement of functional groups

offers multiple points for chemical modification, making it an attractive building block for

creating diverse chemical libraries.
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Property Value Source(s)

CAS Number 89584-31-6 N/A

Molecular Formula C₆H₁₃NO₂ N/A

Molecular Weight 131.17 g/mol N/A

Appearance
White to off-white solid

(predicted)
N/A

Density 1.126 g/cm³ (predicted) N/A

Related Compound
4-(Hydroxymethyl)piperidin-4-

ol hydrochloride
N/A

CAS Number (HCl salt) 240401-25-6 [1]

Molecular Weight (HCl salt) 167.63 g/mol [1]

Synthesis of 4-(Hydroxymethyl)piperidin-4-ol: A
Proposed Route
While specific, peer-reviewed synthetic procedures for 4-(hydroxymethyl)piperidin-4-ol are

not extensively documented in publicly available literature, a plausible and efficient synthesis

can be proposed based on established organometallic reactions. The most logical starting

material is an N-protected piperidin-4-one. The N-protection is crucial to prevent side reactions

involving the secondary amine during the subsequent nucleophilic addition. The Boc (tert-

butyloxycarbonyl) group is a common and effective choice for this purpose.

The proposed synthesis involves a Grignard-type reaction or a similar nucleophilic addition of a

formaldehyde equivalent to the ketone of N-Boc-4-piperidinone, followed by deprotection.

Proposed Synthetic Workflow
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N-Boc-4-piperidinone
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(e.g., Grignard Reagent from CH₂O or Reformatsky Reagent)

Step 1

N-Boc-4-(hydroxymethyl)piperidin-4-ol

Work-up

Acid-catalyzed Deprotection
(e.g., HCl in Dioxane)

Step 2

4-(Hydroxymethyl)piperidin-4-ol

Neutralization
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Caption: Proposed two-step synthesis of 4-(hydroxymethyl)piperidin-4-ol.

Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidin-4-ol

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidinone dissolved in

anhydrous tetrahydrofuran (THF).

Reagent Preparation: In a separate flask, prepare a suitable formaldehyde Grignard

equivalent. A common method involves the reaction of a magnesium halide with
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paraformaldehyde. Alternatively, other organometallic reagents capable of delivering a

hydroxymethyl group can be employed.

Nucleophilic Addition: Cool the solution of N-Boc-4-piperidinone to 0°C using an ice bath.

Slowly add the prepared formaldehyde equivalent from the dropping funnel to the stirred

solution under a nitrogen atmosphere. The rationale for slow addition at a low temperature is

to control the exothermicity of the reaction and minimize potential side reactions.

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir

until completion, which can be monitored by thin-layer chromatography (TLC). Upon

completion, quench the reaction by the slow addition of a saturated aqueous solution of

ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

The combined organic layers are then washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-4-
(hydroxymethyl)piperidin-4-ol.

Step 2: Deprotection to Yield 4-(Hydroxymethyl)piperidin-4-ol

Acidic Cleavage: Dissolve the crude product from Step 1 in a suitable solvent like 1,4-

dioxane or methanol. Add a strong acid, such as hydrochloric acid (often as a solution in

dioxane), to cleave the Boc protecting group.[2] The mechanism involves the protonation of

the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon

dioxide.

Isolation: After the deprotection is complete (monitored by TLC), the solvent is removed

under reduced pressure. The resulting residue is the hydrochloride salt of the desired

product. To obtain the free base, the salt can be dissolved in water and neutralized with a

suitable base (e.g., sodium bicarbonate or a mild amine base), followed by extraction with an

appropriate organic solvent. Subsequent drying and removal of the solvent will yield 4-
(hydroxymethyl)piperidin-4-ol.

The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs.[3] Its saturated, non-planar structure provides a three-dimensional framework

that can effectively orient substituents to interact with biological targets.[3]
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Caption: Functional handles of the core molecule and its potential in drug discovery.

The presence of a primary alcohol, a tertiary alcohol, and a secondary amine in 4-
(hydroxymethyl)piperidin-4-ol offers multiple avenues for chemical elaboration:

The Secondary Amine: Can be readily N-alkylated or acylated to introduce a variety of

substituents, which is a common strategy for modulating pharmacological activity and

physicochemical properties.

The Primary Alcohol: Allows for esterification, etherification, or oxidation to an aldehyde or

carboxylic acid, providing further points for diversification.

The Tertiary Alcohol: While less reactive, it can participate in hydrogen bonding with target

proteins and can be a site for further chemical modification under specific conditions.

This trifunctional nature makes 4-(hydroxymethyl)piperidin-4-ol a versatile building block for

creating libraries of compounds for screening against various biological targets, including G-

protein coupled receptors (GPCRs), ion channels, and enzymes. The 4-hydroxy-4-substituted

piperidine motif is found in compounds with applications as opioid receptor modulators and

treatments for central nervous system disorders.[4][5]

Spectroscopic Characterization (Analog-Based)
While experimental spectra for 4-(hydroxymethyl)piperidin-4-ol are not readily available, the

expected spectroscopic features can be inferred from closely related, well-characterized

piperidine derivatives.

¹H NMR Spectroscopy (Predicted)
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The proton NMR spectrum is expected to show characteristic signals for the piperidine ring

protons, typically in the range of 1.5-3.5 ppm. The protons of the hydroxymethyl group would

likely appear as a singlet or a multiplet around 3.5-4.0 ppm. The protons on the carbons

adjacent to the nitrogen would be deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would show six distinct signals. The carbon bearing the two

hydroxyl groups (C4) would be significantly downfield, likely in the 60-80 ppm range. The

hydroxymethyl carbon would also be in this region. The carbons adjacent to the nitrogen (C2

and C6) would appear around 40-50 ppm, while the C3 and C5 carbons would be more upfield.

For comparison, in 4-hydroxypiperidine, the carbon bearing the hydroxyl group appears around

67 ppm.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be dominated by a broad O-H stretching band in the region of 3200-

3600 cm⁻¹ due to the two hydroxyl groups and the N-H of the secondary amine. A C-N

stretching vibration would be expected around 1000-1200 cm⁻¹, and C-O stretching bands

would also be present in the fingerprint region. The spectrum of 4-hydroxypiperidine shows a

strong, broad O-H stretch, which is consistent with these predictions.[6]

Safety and Handling
Specific safety data for 4-(hydroxymethyl)piperidin-4-ol is not widely available. However,

based on the data for structurally similar piperidine derivatives, it should be handled with

appropriate care in a laboratory setting. It is recommended to:

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat.

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust

or vapors.

Avoid contact with skin and eyes.

Store in a cool, dry place away from incompatible materials.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C5382161&Mask=80
https://www.benchchem.com/product/b1592852?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592852?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
4-(Hydroxymethyl)piperidin-4-ol is a promising, yet underexplored, building block for

medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for

the synthesis of diverse and structurally complex molecules. While detailed experimental data

for this specific compound is sparse, its synthesis can be reasonably proposed based on

established chemical principles. The demonstrated importance of the substituted piperidine

scaffold in a wide range of pharmaceuticals underscores the potential of 4-
(hydroxymethyl)piperidin-4-ol as a valuable tool for the development of novel therapeutics.

Further research into the synthesis and applications of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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